molecular formula C13H15Cl2F3N2O2 B12522366 3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate CAS No. 828928-34-3

3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate

Cat. No.: B12522366
CAS No.: 828928-34-3
M. Wt: 359.17 g/mol
InChI Key: RLOFBQASQJAFDK-UHFFFAOYSA-N
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Description

3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring, a dichlorophenyl group, and a trifluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dichlorophenyl group to a more reduced state.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more reduced derivatives of the compound.

Scientific Research Applications

3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and dichlorophenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The trifluoroacetate moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Pyrrolidinamine: A simpler analog without the dichlorophenyl and trifluoroacetate groups.

    1-Benzyl-3-pyrrolidinamine: Contains a benzyl group instead of the dichlorophenyl group.

    1-Propyl-3-pyrrolidinamine: Features a propyl group in place of the dichlorophenyl group.

Uniqueness

3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate is unique due to the presence of both the dichlorophenyl and trifluoroacetate groups, which confer distinct chemical and biological properties

Properties

CAS No.

828928-34-3

Molecular Formula

C13H15Cl2F3N2O2

Molecular Weight

359.17 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H14Cl2N2.C2HF3O2/c12-10-2-1-8(5-11(10)13)6-15-4-3-9(14)7-15;3-2(4,5)1(6)7/h1-2,5,9H,3-4,6-7,14H2;(H,6,7)

InChI Key

RLOFBQASQJAFDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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